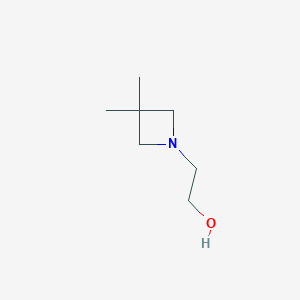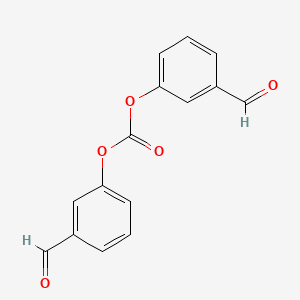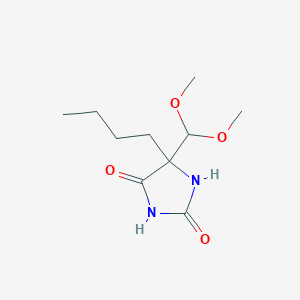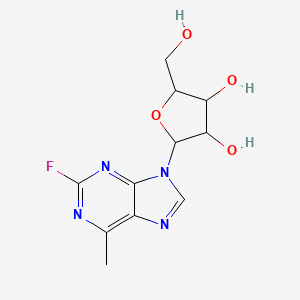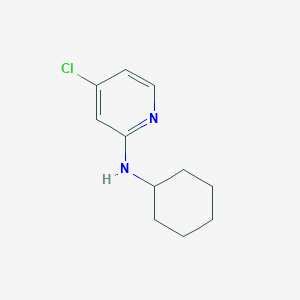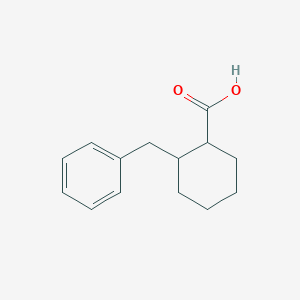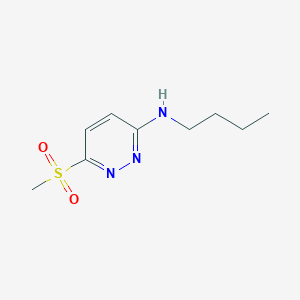
N-butyl-6-methylsulfonyl-pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-6-methylsulfonyl-pyridazin-3-amine is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.2993 g/mol This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms
準備方法
The synthesis of N-butyl-6-methylsulfonyl-pyridazin-3-amine can be achieved through several synthetic routes. One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反応の分析
N-butyl-6-methylsulfonyl-pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfonyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-butyl-6-methylsulfonyl-pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine: The compound’s pharmacological properties are explored for the treatment of various diseases, including bacterial infections, cancer, and inflammatory disorders. Its derivatives may serve as lead compounds for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-butyl-6-methylsulfonyl-pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
N-butyl-6-methylsulfonyl-pyridazin-3-amine can be compared with other similar compounds, such as:
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their diverse biological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Pyrazole: A five-membered heterocyclic compound with two adjacent nitrogen atoms.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for the synthesis of complex molecules and the development of new therapeutic agents. Further research into its chemical properties and biological activities will continue to uncover new applications and enhance our understanding of this compound.
特性
CAS番号 |
93483-88-6 |
|---|---|
分子式 |
C9H15N3O2S |
分子量 |
229.30 g/mol |
IUPAC名 |
N-butyl-6-methylsulfonylpyridazin-3-amine |
InChI |
InChI=1S/C9H15N3O2S/c1-3-4-7-10-8-5-6-9(12-11-8)15(2,13)14/h5-6H,3-4,7H2,1-2H3,(H,10,11) |
InChIキー |
ZUUQZBSCKKCZMA-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NN=C(C=C1)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


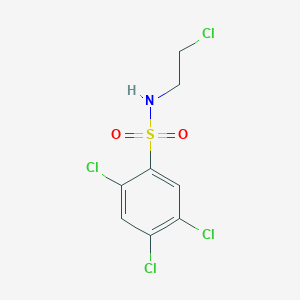


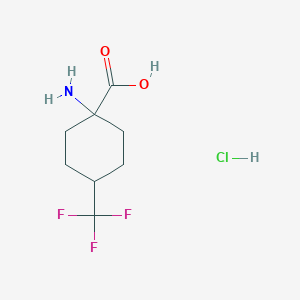
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)
